Enantiomeric Purity: Commercial (S)-1-Boc-2-methylazetidine (97.7-98%) vs. Racemic (±)-1-Boc-2-methylazetidine (0% ee)
Commercial (S)-1-Boc-2-methylazetidine is supplied with verified enantiomeric integrity: Shaoyuan reports batch purity of 97.7% , Leyan specifies 98% purity , and CymitQuimica lists 98% . These values represent the chemical purity of the single (S)-enantiomer, corresponding to an enantiomeric excess (ee) of ≥95.4-96%. In contrast, racemic (±)-1-Boc-2-methylazetidine has 0% ee by definition, meaning any stereospecific synthesis relying on the racemate would deliver at best 50% of the desired (S)-configured product. The synthetic precursor (S)-2-methylazetidine is accessed via two orthogonal scalable routes delivering >99% ee, confirming that the enantiopurity established at the free-amine stage is preserved upon Boc protection [1].
| Evidence Dimension | Chemical purity / enantiomeric excess of commercial product |
|---|---|
| Target Compound Data | 97.7% purity (Shaoyuan); 98% (Leyan, CymitQuimica) |
| Comparator Or Baseline | Racemic (±)-1-Boc-2-methylazetidine: 0% ee (by definition); precursor (S)-2-methylazetidine: >99% ee (Dowling et al. 2016) |
| Quantified Difference | 97.7-98% vs. 0% ee (absolute stereochemical purity advantage); precursor ee >99% achieved at multi-gram scale |
| Conditions | Commercial batch analysis (HPLC/GC purity); precursor ee determined by chiral HPLC or chiral derivatization |
Why This Matters
For procurement decisions, selecting the pre-resolved (S)-enantiomer eliminates the need for costly and yield-reducing chiral resolution steps, directly impacting synthetic route efficiency and final API enantiopurity compliance.
- [1] Dowling, M. S.; Fernando, D. P.; Hou, J.; Liu, B.; Smith, A. C. Two Scalable Syntheses of (S)-2-Methylazetidine. J. Org. Chem. 2016, 81 (7), 3031-3036. >99% ee, yields 61% (Route 1) and 49% (Route 2). View Source
